Dysprosium(III) oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

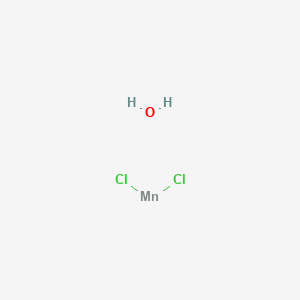

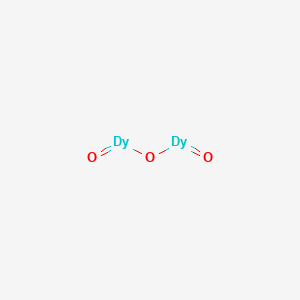

Dysprosium oxide, also known as dysprosium trioxide, is a sesquioxide compound of the rare earth metal dysprosium. It appears as a pastel yellowish-greenish, slightly hygroscopic powder. Dysprosium oxide has specialized uses in ceramics, glass, phosphors, lasers, dysprosium metal halide lamps, and as a Faraday rotator .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dysprosium oxide can be synthesized through various methods. One common method involves the direct carbonation of dysprosium carbonate nanoparticles, followed by thermal decomposition. This process involves using dysprosium nitrate and sodium carbonate as reactants, with the reaction conditions optimized for concentration, addition rate, and temperature . Another method is the combustion method, which involves an exothermic reaction between metal nitrates and organic fuels like urea or glycine. This method does not require calcination temperatures .

Industrial Production Methods

Industrial production of dysprosium oxide typically involves the extraction and purification of dysprosium from minerals like monazite and bastnäsite. These minerals are crushed and treated with acids or alkalis to produce a mixture of rare earth chlorides, which are then further processed to obtain dysprosium oxide .

Análisis De Reacciones Químicas

Types of Reactions

Dysprosium oxide undergoes various chemical reactions, including:

Oxidation: Dysprosium metal tarnishes slowly in air and burns readily to form dysprosium oxide.

Reaction with Acids: Dysprosium oxide reacts with acids to produce dysprosium salts.

Common Reagents and Conditions

Oxidation: Requires exposure to oxygen or air.

Reaction with Acids: Commonly uses hydrochloric acid under controlled conditions.

Major Products

Oxidation: Produces dysprosium oxide.

Reaction with Acids: Produces dysprosium salts such as dysprosium chloride.

Aplicaciones Científicas De Investigación

Dysprosium oxide has numerous scientific research applications:

Ceramics and Glass: Used in the production of specialized ceramics and glass due to its stability and unique optical properties.

Phosphors and Lasers: Utilized in phosphors and laser materials for its luminescent properties.

Radiation Shielding: Dysprosium oxide-doped glasses are used for radiation shielding due to their high mass attenuation coefficient and effective atomic number.

Nuclear Reactors: Dysprosium oxide-nickel cermet is used in nuclear reactor control rods for its neutron absorption capabilities.

Mecanismo De Acción

The mechanism by which dysprosium oxide exerts its effects varies depending on its application:

Optical Properties: In glasses and ceramics, dysprosium oxide influences the refractive index and optical absorption, enhancing the material’s suitability for photonics applications.

Radiation Shielding: The high atomic number of dysprosium contributes to its effectiveness in absorbing and attenuating radiation.

Comparación Con Compuestos Similares

Dysprosium oxide can be compared with other rare earth oxides such as terbium oxide and holmium oxide:

Terbium Oxide: Similar to dysprosium oxide, terbium oxide is used in phosphors and ceramics. terbium oxide has different luminescent properties.

Holmium Oxide: Used in similar applications as dysprosium oxide but has distinct optical and magnetic properties.

Dysprosium oxide stands out due to its unique combination of optical, magnetic, and radiation absorption properties, making it highly versatile in various scientific and industrial applications .

Propiedades

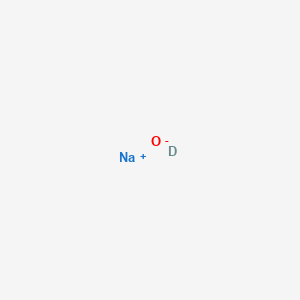

IUPAC Name |

oxo(oxodysprosiooxy)dysprosium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQFUUYNQFMIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Dy]O[Dy]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.